molecular formula C6H13NO B2656975 (S)-1-methylpiperidin-3-ol CAS No. 28808-26-6; 3554-74-3; 62367-59-3

(S)-1-methylpiperidin-3-ol

Cat. No.: B2656975
CAS No.: 28808-26-6; 3554-74-3; 62367-59-3
M. Wt: 115.176
InChI Key: UKANCZCEGQDKGF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methylpiperidin-3-ol is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 1 of the piperidine ring, with an S-configuration at the stereogenic center. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol). This compound has demonstrated utility in asymmetric synthesis, particularly in palladium(II)-catalyzed domino Heck/Suzuki reactions, where it enables the formation of enantiomer-enriched vinyl ethers (e.r. 49:1) . The stereochemical integrity of this compound is critical for achieving high enantioselectivity in such transformations, underscoring its value in medicinal and organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKANCZCEGQDKGF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The aminobutyl group in 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol introduces a basic amine, enhancing hydrogen-bonding capacity compared to the hydroxyl group in the parent compound. This could expand its utility in catalysis or drug design .

Stereochemical Variations :

  • The (3S,4R) configuration in the trimethoxyphenyl analog () introduces a second stereogenic center, which may influence diastereoselectivity in multi-step syntheses.

Applications: this compound is uniquely employed in asymmetric domino reactions due to its optimal stereoelectronic profile . Propyl and sulfonyl-substituted analogs () are more likely tailored for pharmacological activity, given their resemblance to bioactive piperidine derivatives (e.g., kinase inhibitors) .

Research Findings and Implications

  • Reactivity in Catalysis : The hydroxyl group in this compound facilitates coordination to palladium catalysts, promoting efficient cross-coupling. Bulkier analogs (e.g., trimethoxyphenyl derivatives) may hinder such interactions, limiting their use in similar reactions .
  • Synthetic Flexibility : The modular piperidine scaffold allows diverse substitutions, enabling customization for specific reaction conditions or therapeutic goals.

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